4-(2-ニトロフェニル)チアゾール-2-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

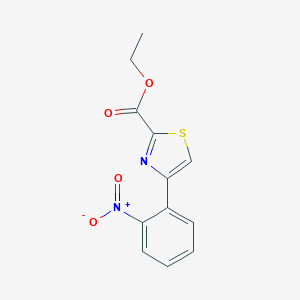

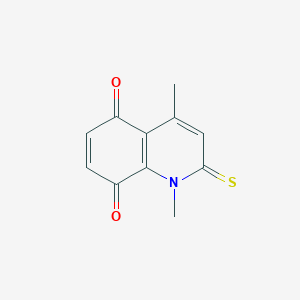

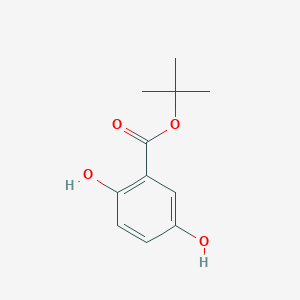

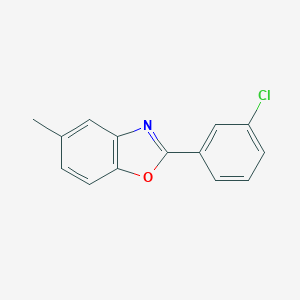

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a chemical compound with the CAS Number: 172848-60-1 . It has a molecular weight of 279.3 .

Physical And Chemical Properties Analysis

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

私は、4-(2-ニトロフェニル)チアゾール-2-カルボン酸エチルの科学研究における用途について調査を行いました。以下は、明確にするためにセクション別にまとめた調査結果です。

有機合成

この化合物は、特に2-アミノチアゾール誘導体の合成において、有機合成に使用されます。 これらの誘導体は、医薬品化学における薬物開発など、さまざまな用途があります .

医薬品化学

医薬品化学において、4-(2-ニトロフェニル)チアゾール-2-カルボン酸エチルは、研究や実験に有用な有望な特性を示しています。 それは、潜在的な抗菌活性を有する化合物の設計と合成に使用されてきました .

作用機序

Target of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects . The orientation of the thiazole ring towards the target site can be influenced by the substituents at positions 2 and 4 .

Biochemical Pathways

Thiazole derivatives have been reported to interact with various targets and induce biological effects . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity against multidrug-resistant strains .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

実験室実験の利点と制限

The advantages of using Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate in laboratory experiments include its low cost, availability, and ease of synthesis. In addition, it is relatively stable and non-toxic, making it a safe choice for use in laboratory experiments. However, due to its lack of specificity, it is not suitable for use in some experiments, such as those involving the synthesis of pharmaceutical drugs.

将来の方向性

There are a number of potential future directions for research involving Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate. One possible direction is to further investigate its potential anti-inflammatory and anti-oxidant properties. Another possible direction is to investigate its potential use as a drug delivery system, as it has been shown to have some potential anti-bacterial activity. Additionally, further research could be conducted to investigate its potential use as an organometallic catalyst in the synthesis of various organic compounds. Finally, further research could be conducted to investigate the mechanism of action of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, as this is currently not fully understood.

合成法

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl 4-nitrophenylthiazole-2-carboxylate with sodium hydroxide in ethanol, or the reaction of ethyl 4-nitrophenylthiazole-2-carboxylate with sodium hydroxide in 1,2-dichloroethane. In both cases, the reaction is catalyzed by a base, such as triethylamine, and the product is isolated by precipitation.

Safety and Hazards

特性

IUPAC Name |

ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-9(7-19-11)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBMDVYVDBQXJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252537 |

Source

|

| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172848-60-1 |

Source

|

| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172848-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)